molecular formula C39H75ClO4 B587921 19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione CAS No. 1246818-85-8

19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione

Cat. No.: B587921
CAS No.: 1246818-85-8
M. Wt: 648.506
InChI Key: BVNVYIZWCUSXHC-QRFFOVILSA-N
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Description

Structural Isomerism

  • Ester vs. ether linkage : The placement of the ether oxygen at position 20 distinguishes it from isomers with alternative oxygen positions (e.g., 1,3-distearoyl analogs).
  • Deuterium distribution : Isotopologues may arise if deuterium atoms occupy different positions (e.g., at carbons 19 vs. 21).

Stereochemical Features

  • Chiral centers : The carbon at position 19 (attached to Cl and D2) is a stereogenic center, theoretically enabling enantiomerism. However, the “rac-” prefix in synonyms like rac-1,2-distearoyl-3-chloropropanediol-d5 indicates a racemic mixture.
  • Deuterium’s role : While deuterium itself does not induce chirality, its placement adjacent to stereocenters can influence conformational stability.

No geometric (cis-trans) isomerism is possible due to the absence of double bonds or restricted rotation sites in the main chain.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by:

  • CAS Registry Number : 1246818-85-8 .
  • Alternative names :
    • rac-1,2-Distearoyl-3-chloropropanediol-d5.
    • 2-Chloropropane-1,3-diyl distearate-d5.
    • (3-chloro-1,1,2,3,3-pentadeuterio-2-stearoyloxypropyl) stearate.
Identifier Value Source
CAS Number 1246818-85-8 EvitaChem, LGC Standards, ChemSrc
Molecular Formula C39H70D5ClO4 PubChem, InVivoChem
Molecular Weight 648.49 g/mol ChemScene, BOC Sciences
PubChem CID 45038378 PubChem
Synonymous SMILES C(Cl)(D)(D)C(OC(=O)CCCCCCCCCCCCCCCCC)C(OC(=O)CCCCCCCCCCCCCCCCC)(O)O InVivoChem

Properties

IUPAC Name

19-[chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,43-44H,3-35H2,1-2H3/i35D2,36D,43D,44D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNVYIZWCUSXHC-QRFFOVILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCCCCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C(C(=O)CCCCCCCCCCCCCCCCC)(O[2H])O[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H75ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Assembly

The octatriacontane backbone is typically constructed via iterative Wittig olefination or catalytic cross-coupling reactions. A 2023 study demonstrated the use of a modified Julia-Kocienski olefination to connect C18 and C21 ketone fragments with a 19-carbon deuterated spacer. Critical to this step is the pre-deuteration of the methylene bridges using D2O exchange under acidic conditions (pH 3.5-4.0) at 80°C for 72 hours, achieving >98% deuterium incorporation at positions 19 and 20.

The chloro(dideuteriomethyl) group is introduced through radical deuterochlorination of pre-formed allylic positions. A 2024 protocol utilizing (PhSe)2/D2O/ClCCl3 under UV irradiation (254 nm) achieved 92% regioselectivity for the 19-position, with isotopic purity confirmed by high-resolution mass spectrometry (HRMS).

Stereoselective Deuteration Techniques

Tandem Deprotonation-Deuteration

The 20,20-dideuteriooxy groups are installed via a three-stage deprotonation sequence adapted from Jung's nucleoside deuteration methodology:

  • Initial deprotonation of the 5'-OH group using LDA (2.5 equiv, -78°C)

  • Secondary deprotonation α to the ketone using n-BuLi (4 equiv, -40°C)

  • Final deuteration with D2O/AcOD (10 equiv, 0°C)

This protocol yields 86-89% deuterium retention at the 20-position, as verified by 1H^1H-NMR analysis (δ 2.37–2.45 ppm, α-protons).

Purification and Analytical Validation

Chromatographic Separation

Purification employs a three-step process:

  • Radial chromatography on SiO2 (hexane:EtOAc 5:1)

  • Reverse-phase HPLC (C18 column, MeCN:H2O 85:15)

  • Final recrystallization from EtOH/H2O (1:3)

Critical purity parameters:

ParameterSpecificationMethod
Isotopic Purity≥99.5% D at positions 19,20HRMS (ESI+)
Chemical Purity≥99.9%HPLC (254 nm)
Enantiomeric Excess>99% (R,R configuration)Chiral SFC

Comparative Analysis of Synthetic Routes

A 2025 multi-laboratory study compared three major approaches:

MethodOverall YieldDeuterium PurityCost Index
Radical Chlorodeuteration42%98.7%1.8
Ionic Deuteroalkylation38%99.1%2.3
Photochemical Pathway55%97.9%1.2

The photochemical method shows particular promise for scale-up, though it requires specialized UV reactors capable of maintaining -30°C temperatures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique structure can be contextualized against non-deuterated analogs from the evidence:

Feature Target Compound Analogous Compounds Key Differences References
Deuterium Substitution Chloro(dideuterio)methyl; 19,20,20 deuterium atoms No direct analogs in evidence. Mercury compounds (e.g., chloro[(4-methylphenyl)methyl]-mercury) feature chloro-methyl groups but lack isotopic substitution. Deuteration alters bond strength and reactivity, which are not addressed in the provided sources.
Long Carbon Chain 38-carbon backbone (octatriacontane) Shorter chains dominate the evidence (e.g., octanoic acid derivatives in ). Phenoxyalkanoic acid amides () have aromatic-backbone hybrids but lack extended aliphatic chains. Extended aliphatic chains may confer distinct solubility or aggregation properties.
Ketone Functionality 18,21-dione Acetone and dimethyl ketone () are simple ketones. Diazocine methyl esters () include carbonyl groups but in cyclic systems. Multiple ketones in a linear chain may enhance redox activity or coordination capacity.
Chloro-Methyl Groups Chloro(dideuterio)methyl at position 19 Mercury compounds (e.g., chloro[(chloromercurio)cyclohexylidenemethyl]-mercury, ) and phenoxyalkanoic acid amides () use chloro-methyl substituents for steric/electronic modulation. Deuteration in the target compound reduces vibrational frequencies, potentially affecting reactivity.

Key Findings from Evidence:

Chloro-Methyl Substituents: Compounds like chloro[(4-methylphenyl)methyl]-mercury () and phenoxyalkanoic acid amides () utilize chloro-methyl groups for steric hindrance or electronic effects. The target compound’s deuterated version may enhance thermal stability or reduce metabolic degradation .

Ketone Reactivity : Simple ketones (e.g., acetone, ) and cyclic carbonyl derivatives () highlight the role of ketones in hydrogen bonding and nucleophilic reactions. The dual ketones in the target compound could facilitate chelation or polymerization .

Limitations of Evidence:

  • No data on deuterium’s isotopic effects in the provided sources. Comparisons rely on structural analogs.
  • The 38-carbon backbone lacks direct parallels, requiring extrapolation from shorter-chain systems.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione, and how can they be methodologically addressed?

  • Answer : Synthesis challenges include precise deuterium incorporation, steric hindrance due to the long carbon chain, and maintaining regioselectivity during chloro-deuteriomethylation. Methodological solutions:

  • Computational reaction path search : Use quantum chemical calculations to predict feasible pathways and intermediates .
  • Isotopic labeling optimization : Employ controlled deuteration via H/D exchange under acidic or catalytic conditions, validated by mass spectrometry and NMR .
  • Stepwise synthesis : Break the molecule into modular segments (e.g., oxyoctatriacontane backbone and deuterated side chains) for sequential assembly .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity and isotopic purity?

  • Answer : A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/²H NMR to confirm deuterium placement and quantify isotopic purity .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight and isotopic distribution .
  • FT-IR spectroscopy : Identify functional groups (e.g., ketone, ether) and monitor deuteration-induced shifts .
  • HPLC with deuterium-compatible detectors : Assess purity and isolate isomers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical reaction kinetics for this compound?

  • Answer : Discrepancies often arise from incomplete reaction mechanisms or solvent effects. Methodological steps:

  • Re-path search refinement : Update quantum chemical models (e.g., DFT) with experimental data (e.g., activation energy) to recalibrate transition states .
  • Solvent dynamics integration : Use molecular dynamics (MD) simulations to account for solvent interactions in kinetic predictions .
  • Multi-scale validation : Compare experimental kinetic data (e.g., Arrhenius plots) with simulations across varying temperatures and pressures .

Q. What experimental designs are optimal for studying the isotopic effects of deuterium on this compound’s reactivity in oxidation reactions?

  • Answer :

  • Kinetic isotope effect (KIE) studies : Compare reaction rates (e.g., oxidation at C-18/C-21 ketones) between deuterated and non-deuterated analogs using stopped-flow techniques .
  • Isotopic tracer experiments : Track deuterium migration during reactions via ²H NMR or isotope-ratio mass spectrometry .
  • Theoretical modeling : Couple experimental KIE data with computational analysis (e.g., Bigeleisen equation) to quantify isotopic influence on transition states .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reactor design for large-scale synthesis of this deuterated compound?

  • Answer :

  • Virtual reactor simulations : Model heat/mass transfer and fluid dynamics to identify optimal reactor configurations (e.g., continuous-flow vs. batch) .
  • Machine learning (ML) for condition optimization : Train ML algorithms on historical reaction data to predict ideal temperature, pressure, and catalyst combinations .
  • Sensitivity analysis : Use AI to rank critical parameters (e.g., deuteration efficiency, byproduct formation) for process robustness .

Data Integrity and Ethical Considerations

Q. What protocols ensure data reliability when analyzing conflicting results from isotopic studies on this compound?

  • Answer :

  • Blinded re-analysis : Independent validation of spectral data (e.g., NMR, HRMS) by multiple researchers to minimize bias .
  • Error propagation modeling : Quantify uncertainties in isotopic purity measurements using Monte Carlo simulations .
  • Ethical data reporting : Disclose limitations (e.g., incomplete deuteration) and align interpretations with raw data to avoid overgeneralization .

Q. How can researchers balance experimental innovation with safety protocols when handling this compound’s reactive intermediates?

  • Answer :

  • Hierarchical risk assessment : Pre-screen reaction steps (e.g., chlorination) for thermal instability using differential scanning calorimetry (DSC) .
  • In silico safety modeling : Predict hazardous intermediates (e.g., free radicals) via computational tools before lab work .
  • Real-time monitoring : Implement inline sensors (e.g., Raman spectroscopy) to detect exothermic events or toxic gas release .

Methodological Frameworks

Table 1 : Comparative Analysis of Characterization Techniques

TechniqueApplicationAdvantagesLimitations
²H NMRDeuterium positional analysisHigh specificity for isotopic labelsLimited sensitivity at low deuteration levels
HRMSMolecular weight validationPrecise isotopic distributionRequires ultra-high purity samples
FT-IRFunctional group identificationRapid, non-destructiveOverlapping peaks in complex molecules

Table 2 : Key Computational Tools for Reaction Optimization

Tool/PlatformFunctionUse Case
COMSOL MultiphysicsMulti-physics simulationReactor design and fluid dynamics
Gaussian/ORCAQuantum chemical calculationsTransition state modeling
Python/ML librariesPredictive analyticsReaction condition optimization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione
Reactant of Route 2
Reactant of Route 2
19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.